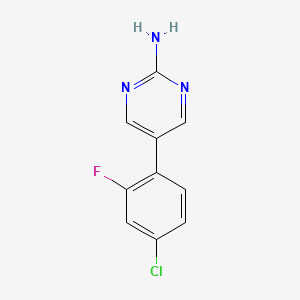










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([F:19])[CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=2)=[C:12]([F:19])[CH:11]=1 |f:2.3.4,5.6.7|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=NC1)N
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)B(O)O)F
|
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
373 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was fitted with a rubber septum
|
|
Type
|
CUSTOM
|
|
Details
|
sparged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
charged with sparged toluene (75 mL), ethanol (75 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to rt
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was isolated via vacuum filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with EtOAC
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The EtOAc solution was dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant solids were recrystallized from IPA (80 mL)
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)C=1C=NC(=NC1)N)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |